molecular formula C18H21N3O5S B2835409 N-(4-sulfamoylphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034312-43-9

N-(4-sulfamoylphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2835409
CAS No.: 2034312-43-9
M. Wt: 391.44
InChI Key: BUHNIIPRHHZRKL-UHFFFAOYSA-N
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Description

N-(4-sulfamoylphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group, a phenethyl group, a tetrahydrofuran ring, and a nicotinamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Preparation of 4-sulfamoylphenethylamine: This can be achieved by sulfonation of phenethylamine with chlorosulfonic acid, followed by neutralization with a base.

    Formation of 6-((tetrahydrofuran-3-yl)oxy)nicotinic acid: This involves the esterification of nicotinic acid with tetrahydrofuran-3-ol under acidic conditions.

    Coupling Reaction: The final step involves coupling 4-sulfamoylphenethylamine with 6-((tetrahydrofuran-3-yl)oxy)nicotinic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4-sulfamoylphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a lactone derivative.

    Reduction: Conversion to an amine derivative.

    Substitution: Formation of various substituted sulfonamide derivatives.

Scientific Research Applications

N-(4-sulfamoylphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-sulfamoylphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or bind to receptors. The tetrahydrofuran ring and nicotinamide moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-sulfamoylphenethyl)nicotinamide: Lacks the tetrahydrofuran ring, which may affect its binding properties.

    N-(4-sulfamoylphenethyl)-6-methoxynicotinamide: Contains a methoxy group instead of the tetrahydrofuran ring, potentially altering its reactivity and biological activity.

Uniqueness

N-(4-sulfamoylphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is unique due to the presence of the tetrahydrofuran ring, which can enhance its solubility, stability, and binding interactions compared to similar compounds.

Properties

IUPAC Name

6-(oxolan-3-yloxy)-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c19-27(23,24)16-4-1-13(2-5-16)7-9-20-18(22)14-3-6-17(21-11-14)26-15-8-10-25-12-15/h1-6,11,15H,7-10,12H2,(H,20,22)(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHNIIPRHHZRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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